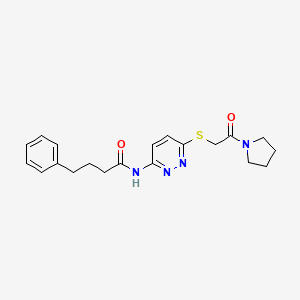
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline - 3,4-dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction, starting from a β-phenylethylamine derivative and an aldehyde.
Step 2: Sulfonylation - The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Step 3: Alkylation - The sulfonylated product is subjected to alkylation using bromoethylamine or a similar reagent to introduce the 2-ethylamine side chain.
Step 4: Amidation - Finally, the alkylated product is reacted with cyclopentanecarbonyl chloride to form the amide bond, resulting in 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
Industrial Production Methods:
The industrial production of this compound would involve optimization of the above synthetic routes for scalability, using batch or continuous flow processes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be fine-tuned to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline rings, forming various oxidized products.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions.
Major Products:
The major products formed from these reactions would vary based on the specific reagents and conditions used but may include hydroxylated, hydrogenated, or functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry:
This compound can serve as a building block for synthesizing more complex molecules, used in various organic synthesis applications.
Biology:
Studies may investigate its biological activity, such as enzyme inhibition or receptor binding, potentially leading to new bioactive compounds.
Medicine:
Its structural features suggest potential for drug development, particularly in targeting central nervous system disorders or other therapeutic areas.
Industry:
Industrial applications could include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
Molecular Targets and Pathways:
The exact mechanism of action would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its function.
It may interact with specific receptors or transporters, altering signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
N-cyclopentyl-N'-sulfonyl-3,4-dihydroisoquinoline derivatives.
Propanamide derivatives with varying side chains and functional groups.
Uniqueness:
The unique combination of the 3,4-dihydroisoquinoline, sulfonyl, and cyclopentyl moieties in this compound distinguishes it from other similar compounds.
Its specific structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
This is a brief dive into the fascinating world of 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Science truly never stops thrilling us, doesn't it?
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(10-9-16-5-1-2-6-16)20-12-14-25(23,24)21-13-11-17-7-3-4-8-18(17)15-21/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSVKXXMPDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)
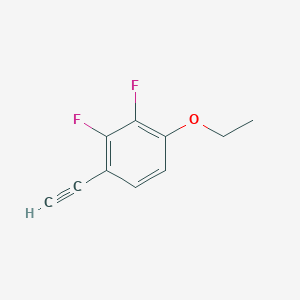
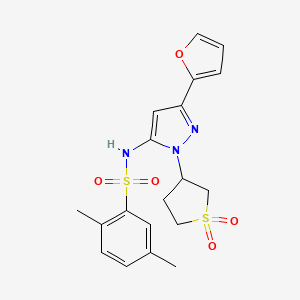
![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)

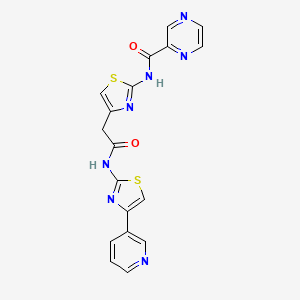
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
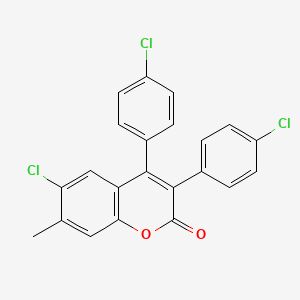
![[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2993270.png)
![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
